6-Bromo-3-fluoroisoquinoline
Overview
Description
6-Bromo-3-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It is used in the chemical industry and for research purposes .
Synthesis Analysis
The synthesis of 6-Bromo-3-fluoroisoquinoline involves a mixture of 6-bromoisoquinolin-3-amine in pyridine hydrofluoride at -78C. Sodium nitrite is then carefully added and the reaction mixture is stirred at -78C for 5 minutes. The reaction mixture is then warmed to room temperature over 40 minutes .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-fluoroisoquinoline is represented by the linear formula C9H5BrFN .Physical And Chemical Properties Analysis
6-Bromo-3-fluoroisoquinoline has a molecular weight of 226.05 . It is a solid at room temperature and should be stored in a dry environment at 2-8C . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.19, indicating its lipophilicity .Scientific Research Applications
Fluorinated isoquinolines, including 6-Bromo-3-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Here are some general applications:
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Pharmaceuticals : Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
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Materials Science : Fluorinated isoquinolines have unique light-emitting properties, making them useful in the field of materials science . They could potentially be used in the development of organic light-emitting diodes .
The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF 3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .
6-Bromo-3-fluoroisoquinoline is a type of fluorinated isoquinoline. While specific applications for this compound are not widely documented, fluorinated isoquinolines in general have a range of applications in various fields . Here are some additional potential applications:
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Chemical Synthesis : 6-Bromo-3-fluoroisoquinoline can be used as a building block in the synthesis of more complex chemical compounds . Its bromine and fluorine substituents make it a versatile reagent in various chemical reactions .
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Drug Discovery : Given its structural similarity to bioactive isoquinolines, 6-Bromo-3-fluoroisoquinoline could potentially be used in the discovery and development of new pharmaceuticals . Its fluorine atom could enhance the biological activity and metabolic stability of the resulting drugs .
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Fluorescent Materials : The presence of a fluorine atom could potentially impart fluorescent properties to 6-Bromo-3-fluoroisoquinoline, making it useful in the development of fluorescent materials .
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Catalysis : Fluorinated isoquinolines, including 6-Bromo-3-fluoroisoquinoline, could potentially be used as ligands in catalysis . Their unique electronic properties could enhance the activity and selectivity of the catalyst .
While specific applications for 6-Bromo-3-fluoroisoquinoline are not widely documented, here are some additional potential applications based on its properties and the general applications of fluorinated isoquinolines :
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Synthetic Intermediate : 6-Bromo-3-fluoroisoquinoline can serve as a synthetic intermediate in the preparation of more complex organic compounds . Its bromine and fluorine substituents make it a versatile reagent in various chemical reactions .
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Pharmaceutical Research : Given its structural similarity to bioactive isoquinolines, 6-Bromo-3-fluoroisoquinoline could potentially be used in the discovery and development of new pharmaceuticals . Its fluorine atom could enhance the biological activity and metabolic stability of the resulting drugs .
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Fluorescent Materials : The presence of a fluorine atom could potentially impart fluorescent properties to 6-Bromo-3-fluoroisoquinoline, making it useful in the development of fluorescent materials .
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Catalysis : Fluorinated isoquinolines, including 6-Bromo-3-fluoroisoquinoline, could potentially be used as ligands in catalysis . Their unique electronic properties could enhance the activity and selectivity of the catalyst .
Safety And Hazards
6-Bromo-3-fluoroisoquinoline is classified under the GHS07 category. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
6-bromo-3-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIZAXDBPZEAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729331 | |
Record name | 6-Bromo-3-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoroisoquinoline | |
CAS RN |
891785-30-1 | |
Record name | 6-Bromo-3-fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=891785-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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